

Tandutinib investigational drug acute myeloid leukemia AML

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Compound Focus: Tandutinib

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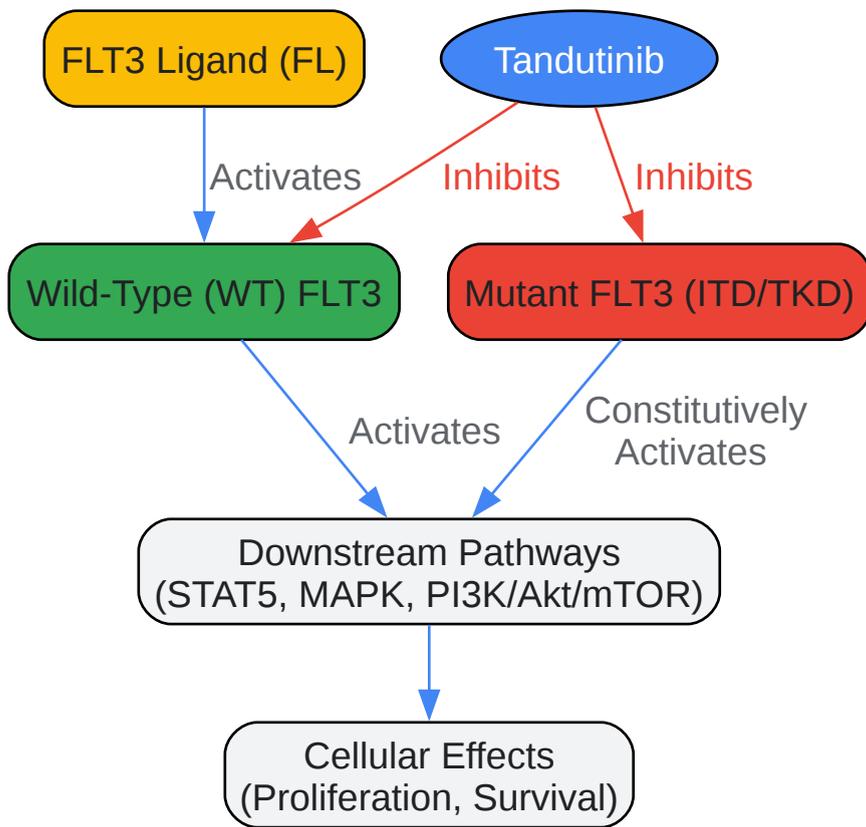
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Mechanism of Action & Signaling Pathways

Tandutinib acts as a potent antagonist of specific tyrosine kinases involved in cell proliferation and survival.

- **Direct Target Inhibition:** **Tandutinib** is a quinazoline-based inhibitor designed to selectively inhibit the auto-phosphorylation and activation of FLT3, PDGFR, and c-KIT [1] [2] [3].
- **Downstream Signaling Effects:** Constitutive activation of mutant FLT3 (e.g., FLT3-ITD) drives leukemogenesis through key survival pathways, primarily **STAT5, MAPK, and PI3K/Akt** [4]. By inhibiting FLT3, **Tandutinib** suppresses these downstream signals, leading to reduced cellular proliferation and induction of apoptosis (programmed cell death) in leukemic blasts [3] [5].

The following diagram illustrates the signaling pathway affected by **Tandutinib**:



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Tandutinib inhibits both mutant and wild-type FLT3, blocking downstream survival signals.

Key Clinical and Preclinical Data

Phase I Clinical Trial in AML/MDS

A pivotal phase I dose-escalation study of **Tandutinib** as a single agent involved 40 patients with relapsed/refractory AML or high-risk MDS [2] [6].

Dosage and Dose-Limiting Toxicity (DLT):

- **Dose Range:** 50 mg to 700 mg, administered orally twice daily [2].
- **Maximum Tolerated Dose (MTD):** 525 mg twice daily [2] [6].
- **Primary DLT:** Reversible generalized muscular weakness and fatigue [2] [6].

Pharmacokinetics:

- The drug was characterized by **slow elimination**, requiring over one week of dosing to achieve steady-state plasma concentrations [2].

Antileukemic Activity:

- Of the eight enrolled patients with FLT3-ITD mutations, five were evaluable for efficacy [2] [6].
- **Two of the five patients** (treated at 525 mg and 700 mg twice daily) showed evidence of antileukemic activity, with decreases in both peripheral blood and bone marrow blast counts [2] [6].
- Western blot analysis confirmed that **Tandutinib** inhibited phosphorylation of FLT3 in circulating leukemic blasts, demonstrating target engagement [2].

Combination Therapy Study

A phase 1/2 study investigated **Tandutinib** in combination with standard "7+3" induction chemotherapy (cytarabine + daunorubicin) in patients with newly diagnosed AML [7].

Parameter	Details & Findings
Dosing Schedule	Initial continuous dosing caused GI intolerance. An amended schedule (days 1–14 per cycle) was better tolerated [7].
Common Adverse Events (AEs)	Diarrhea, nausea, and vomiting. One case of reversible, non-dose limiting muscular weakness was reported [7].
Efficacy (Cohorts 1 & 2)	11 out of 15 patients (73%) achieved a Complete Remission (CR) [7].
Conclusion	Tandutinib at 200 mg and 500 mg twice daily on an intermittent schedule was tolerable in combination with chemotherapy [7].

Preclinical Evidence in Solid Tumors

Research extended beyond hematological malignancies. A study in colon cancer models revealed that **Tandutinib** inhibits the **Akt/mTOR/p70S6K signaling pathway**, leading to:

- Inhibition of cancer cell proliferation and colony formation [3].
- Induction of apoptosis (evidenced by increased caspase-3 activity and altered Bax/Bcl-2 ratio) [3].

- Downregulation of cancer-promoting genes (COX-2, VEGF, IL-8) and suppression of tumor growth and angiogenesis in xenograft models [3].

Reasons for Discontinued Development

Despite promising early results, **Tandutinib**'s clinical development in AML did not progress to later phases. It is categorized as a **first-generation FLT3 inhibitor** and its development was ultimately discontinued [8] [9]. This is a common fate for early drug candidates, as more potent and selective inhibitors (like midostaurin and gilteritinib) were developed and successfully reached the clinic [10] [9].

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